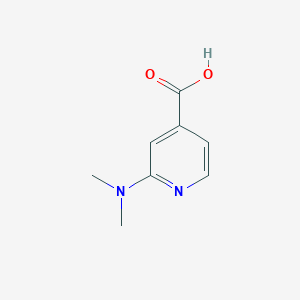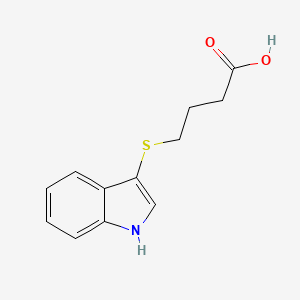
Acide 2-diméthylamino-isonicotinique
Vue d'ensemble
Description
2-Dimethylamino-isonicotinic acid is a heterocyclic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinic acid, where the amino group is substituted with a dimethylamino group
Applications De Recherche Scientifique
2-Dimethylamino-isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, have been used in the treatment of tuberculosis, suggesting that the compound may target mycobacteria .
Mode of Action
It is known that isoniazid, a derivative of isonicotinic acid, is a prodrug that must be activated by bacterial catalase . This suggests that 2-Dimethylamino-isonicotinic acid might also require activation to interact with its targets.
Biochemical Pathways
Isonicotinic acid derivatives have been shown to have anti-mycobacterial activity , suggesting that the compound may affect pathways related to bacterial growth and survival.
Pharmacokinetics
It is known that isoniazid, a derivative of isonicotinic acid, has a two-compartment pharmacokinetic model with an initial half-life of 028 hours and a terminal half-life of 204 hours . This might suggest similar pharmacokinetic properties for 2-Dimethylamino-isonicotinic acid.
Result of Action
It is known that isonicotinic acid derivatives have anti-mycobacterial activity , suggesting that the compound may have a bactericidal or bacteriostatic effect on mycobacteria.
Action Environment
It is known that the efficacy of isoniazid, a derivative of isonicotinic acid, can be influenced by factors such as the presence of resistance mutations in mycobacteria . This suggests that the action of 2-Dimethylamino-isonicotinic acid may also be influenced by environmental factors such as the genetic characteristics of the target organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-isonicotinic acid typically involves the reaction of isonicotinic acid with dimethylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. One common method involves the use of dimethylamine hydrochloride and isonicotinic acid in an aqueous medium, followed by neutralization with a base to obtain the desired product.
Industrial Production Methods: Industrial production of 2-Dimethylamino-isonicotinic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: 2-Dimethylamino-isonicotinic acid can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: N-oxides of 2-Dimethylamino-isonicotinic acid.
Reduction: Various amine derivatives.
Substitution: Substituted isonicotinic acid derivatives.
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: The parent compound, which lacks the dimethylamino group.
Nicotinic Acid: A related compound with a carboxyl group at the 3-position instead of the 4-position.
Pyridinecarboxylic Acids: A class of compounds with similar structures but different substituents on the pyridine ring.
Uniqueness: 2-Dimethylamino-isonicotinic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(dimethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSLUVHHJGCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424431 | |
| Record name | 2-Dimethylamino-isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-81-9 | |
| Record name | 2-Dimethylamino-isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)



![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)






